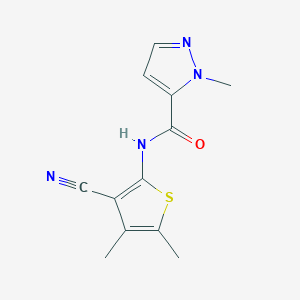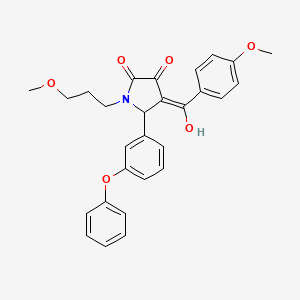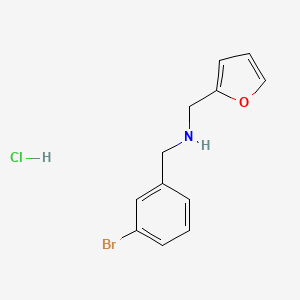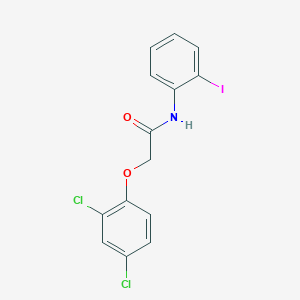
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In
Mécanisme D'action
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. In clinical trials, it has been shown to improve joint function and reduce disease activity in patients with rheumatoid arthritis. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has also been associated with an increased risk of infections, as JAK enzymes are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide is a potent and selective inhibitor of JAK enzymes, making it a useful tool for studying the role of JAK signaling in various biological processes. However, its use in lab experiments is limited by its potential toxicity and off-target effects. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide is a small molecule inhibitor, which may have limitations in terms of specificity and delivery to target tissues.
Orientations Futures
There are several potential future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more selective JAK inhibitors, which may have fewer off-target effects and reduced toxicity. Another area of interest is the use of JAK inhibitors in combination with other therapies, such as biologics or immunomodulatory drugs, to improve treatment outcomes in autoimmune diseases. Finally, the role of JAK signaling in cancer and other diseases is an area of active research, and JAK inhibitors such as N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide may have potential therapeutic applications in these areas.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of thionyl chloride and then ammonia. The resulting product is purified through recrystallization to obtain N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide in its final form.
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic use in autoimmune diseases. It has shown promising results in preclinical and clinical trials for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has also been studied for its potential use in preventing organ transplant rejection.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-7-8(2)18-12(9(7)6-13)15-11(17)10-4-5-14-16(10)3/h4-5H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFJNVUTPQYUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=NN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-{[6-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5330212.png)
![N-[3-(difluoromethoxy)phenyl]-N'-phenylurea](/img/structure/B5330217.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5330224.png)
![2-[2-(2-furyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5330229.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)pyridin-2-amine](/img/structure/B5330231.png)
![ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate](/img/structure/B5330233.png)

![N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B5330253.png)
![ethyl 1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxylate](/img/structure/B5330260.png)
![1-benzyl-N,5-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5330276.png)

![8-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5330295.png)